(Ar)-a-hydroxy-2-furanacetic acid methyl ester

Description

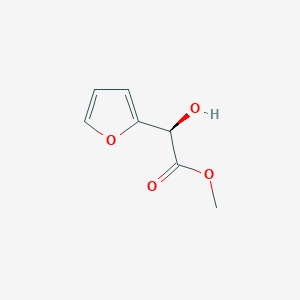

(Ar)-α-Hydroxy-2-furanacetic acid methyl ester (IUPAC name: methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate) is a chiral organic compound with the molecular formula C₇H₈O₄ and a molecular weight of 156.14 g/mol . Its structure features:

- A furan ring (oxygen-containing heterocycle).

- A hydroxyl group (-OH) at the α-position.

- A methyl ester group (-COOCH₃).

- (R)-configuration at the chiral center.

Key physicochemical data include collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 130.2 Ų, [M+Na]⁺: 139.8 Ų) derived from ion mobility spectrometry . No literature or patent data are currently available for this compound, indicating its novelty in research or industrial applications .

Properties

Molecular Formula |

C7H8O4 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3/t6-/m1/s1 |

InChI Key |

AOCNXXRNLGYQJO-ZCFIWIBFSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CO1)O |

Canonical SMILES |

COC(=O)C(C1=CC=CO1)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via α-Hydroxy-Nitrile Intermediate and Iminoether Hydrolysis

One of the most efficient and high-yielding methods for synthesizing α-hydroxy-esters, including (Ar)-α-hydroxy-2-furanacetic acid methyl ester, involves a two-step process starting from the corresponding α-hydroxy-nitrile:

Formation of 2-Hydroxy-Imino-Methyl-Ester Hydrochloride:

- The α-hydroxy-nitrile is reacted with anhydrous methanol in the presence of hydrochloric acid.

- This step forms the 2-hydroxy-imino-methyl-ester hydrochloride intermediate.

- Reaction conditions typically involve refluxing in methanol at approximately 60°C for 1.5 hours.

- Acetophenone can be used as an internal standard to monitor reaction yield via gas-liquid chromatography (GLC).

Hydrolysis of the Iminoether Intermediate:

- The intermediate is subjected to controlled hydrolysis with a defined amount of water.

- This step converts the iminoether to the desired α-hydroxy-ester.

- Hydrolysis can be performed by two methods:

- Direct hydrolysis in the reaction medium.

- Isolation of the intermediate followed by hydrolysis.

- The first method is preferred for easier recovery of both the α-hydroxy-ester and ammonium chloride by-product.

-

- Ammonium chloride precipitates as a solid and can be separated by filtration.

- The α-hydroxy-ester remains in solution and can be purified by evaporation of solvents and further crystallization if needed.

- High yields regardless of the alkyl radical size on the starting hydroxy-nitrile.

- Short reaction times.

- Efficient recovery of products and by-products.

- Methanol is the preferred alcohol solvent for optimal reaction performance.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | α-Hydroxy-nitrile + HCl + Methanol, reflux | Formation of iminoether hydrochloride | ~60°C, 1.5 hours, monitored by GLC |

| 2 | Hydrolysis with controlled water amount | Conversion to α-hydroxy-ester | Two methods; direct preferred |

| 3 | Filtration and solvent evaporation | Purification of α-hydroxy-ester | Ammonium chloride by-product precipitates |

Achmatowicz Rearrangement-Based Synthesis

Another sophisticated synthetic approach involves the Achmatowicz rearrangement, which transforms furfuryl alcohol derivatives into dihydropyranones, intermediates that can be further converted into α-hydroxy esters:

Starting Material Preparation:

- Commercially available furfural is converted into furan methyl ester via a one-carbon homologation sequence involving formation of trichlorocarbinol followed by the Jocic reaction to yield furanacetic acid.

- The acid is then esterified using Fischer esterification to form the methyl ester.

Acylation and Enantioselective Reduction:

- The methyl ester undergoes acylation with hexanoyl chloride in the presence of SnCl4 to give a furanyl ketone.

- Enantioselective reduction of the ketone using Noyori’s catalyst (RuCl(mesitylene)[(R,R)-Ts-DPEN]) in the presence of triethylamine and formic acid in dichloromethane at 50°C yields the optically active furanyl alcohol with high enantiomeric excess (up to 99% ee).

-

- The furanyl alcohol is subjected to oxidation (commonly using catalytic VO(acac)2 and tert-butyl hydroperoxide or mCPBA) to form the dihydropyranone hemiacetal.

- Subsequent reduction with triethylsilane and BF3·OEt2 converts the hemiacetal to tetrahydropyranyl alcohol derivatives.

-

- The dihydropyranone intermediates can be converted into α-hydroxy esters through controlled oxidation and esterification steps.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Furfural → Trichlorocarbinol → Jocic reaction → Fischer esterification | Furan methyl ester | One-carbon homologation sequence |

| 2 | Hexanoyl chloride, SnCl4; Noyori’s catalyst, H2, Et3N, formic acid | Furanyl ketone → Optically active furanyl alcohol | High yield (83%) and enantiomeric purity (99% ee) |

| 3 | VO(acac)2, TBHP or mCPBA oxidation; Et3SiH, BF3·OEt2 reduction | Dihydropyranone hemiacetal → tetrahydropyranyl alcohol | Achmatowicz rearrangement |

| 4 | Oxidation and esterification | α-Hydroxy ester derivatives | Further synthetic elaboration |

Source: Purdue University Thesis on Total Synthesis of Decytospolides and related compounds

Other Synthetic Notes

- The Achmatowicz rearrangement is notable for its ability to maintain and install stereocenters near the furan ring without the need for chiral catalysts due to conformational control.

- The use of catalytic vanadium and tert-butyl hydroperoxide is preferred over mCPBA for environmental and safety reasons.

- The methyl ester intermediate is commercially available, facilitating synthetic access.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| α-Hydroxy-nitrile hydrolysis route | α-Hydroxy-nitrile | HCl, Methanol reflux; controlled hydrolysis | High yield; efficient recovery | Simple, scalable, high yield | Requires α-hydroxy-nitrile |

| Achmatowicz rearrangement | Furfural → furanyl alcohol | VO(acac)2/TBHP oxidation; Noyori’s catalyst reduction | High yield (83%), 99% ee | Stereoselective, versatile | Multi-step, requires chiral catalyst |

| Direct esterification and acylation | Furanacetic acid derivatives | Fischer esterification; acylation with SnCl4 | Moderate to high | Commercially accessible intermediates | Multi-step synthesis |

Research Findings and Practical Considerations

- The hydrolysis of iminoether intermediates in the α-hydroxy-nitrile method proceeds rapidly and cleanly, with ammonium chloride by-product easily removed, enhancing process efficiency.

- The Achmatowicz rearrangement-based synthesis offers excellent stereochemical control, making it suitable for enantioselective syntheses of complex α-hydroxy esters.

- The choice of solvent (methanol preferred) and acid catalyst (HCl) is critical for optimal yield in the hydrolysis method.

- The use of Noyori’s catalyst in the Achmatowicz approach is a benchmark for enantioselective ketone reductions adjacent to furan rings, achieving high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(Ar)-a-hydroxy-2-furanacetic acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to a-hydroxy-2-furanacetic acid and methanol in the presence of water and an acid or base catalyst.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Hydrolysis: a-hydroxy-2-furanacetic acid and methanol.

Reduction: Corresponding alcohol.

Oxidation: Depending on the conditions, various oxidized products can be formed.

Scientific Research Applications

(Ar)-a-hydroxy-2-furanacetic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (Ar)-a-hydroxy-2-furanacetic acid methyl ester exerts its effects depends on the specific reaction or application. In general, esters can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by a nucleophile. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison with Common Methyl Esters

Key Observations :

- Size and Polarity : The target compound is significantly smaller (C₇ vs. C₁₇–C₂₁) and more polar due to its hydroxyl and furan groups, affecting solubility and chromatographic retention .

- Chirality: The (R)-configuration distinguishes it from non-chiral esters like palmitic or oleic acid methyl esters .

Physicochemical and Analytical Properties

Table 2: Collision Cross-Section (CCS) Data for (Ar)-α-Hydroxy-2-Furanacetic Acid Methyl Ester

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.04953 | 130.2 |

| [M+Na]⁺ | 179.03147 | 139.8 |

| [M-H]⁻ | 155.03497 | 130.7 |

While CCS data for comparable esters (e.g., palmitic acid methyl ester) are unavailable in the provided evidence, the target’s lower molecular weight and polar groups suggest distinct ion mobility profiles, useful in mass spectrometry-based identification .

Biological Activity

(Ar)-α-Hydroxy-2-furanacetic acid methyl ester, a compound derived from furan derivatives, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes diverse research findings to present a comprehensive overview of its biological activity, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of (Ar)-α-hydroxy-2-furanacetic acid methyl ester can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 198.18 g/mol

This compound features a furan ring, which is known for its reactivity and ability to participate in various biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Ar)-α-hydroxy-2-furanacetic acid methyl ester. For instance, research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

A study evaluated the effects of (Ar)-α-hydroxy-2-furanacetic acid methyl ester on the MCF-7 breast cancer cell line using the MTT assay. The results were as follows:

| Concentration (µM) | Cell Viability (%) | Inhibition (%) |

|---|---|---|

| 0 | 100 | 0 |

| 5 | 85 | 15 |

| 10 | 70 | 30 |

| 25 | 50 | 50 |

| 50 | 30 | 70 |

The compound showed a dose-dependent inhibition of cell viability, with an IC value of approximately 25 µM after 48 hours of treatment, indicating potent anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, (Ar)-α-hydroxy-2-furanacetic acid methyl ester has demonstrated antimicrobial effects against various pathogens.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against different bacterial strains using the disk diffusion method. The results are summarized in the table below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 18 |

| Bacillus cereus | 14 |

The compound exhibited notable inhibition against all tested strains, particularly Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent.

The exact mechanism by which (Ar)-α-hydroxy-2-furanacetic acid methyl ester exerts its biological effects is not fully elucidated. However, it is hypothesized that its ability to induce apoptosis in cancer cells and disrupt bacterial cell membranes contributes significantly to its anticancer and antimicrobial activities.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (Ar)-α-hydroxy-2-furanacetic acid methyl ester to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves esterification of α-hydroxy-2-furanacetic acid with methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

- Temperature: 60–80°C to balance reaction rate and side-product formation.

- Solvent: Anhydrous conditions to prevent hydrolysis (e.g., toluene or dichloromethane).

- Purification: Use of column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the ester .

Q. Which analytical techniques are most reliable for characterizing (Ar)-α-hydroxy-2-furanacetic acid methyl ester?

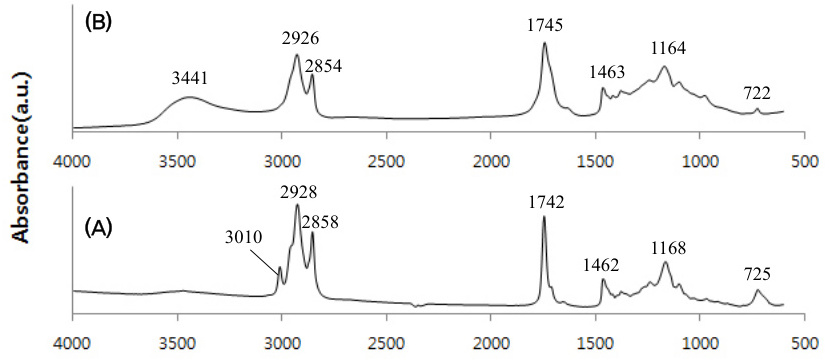

- Methodological Answer :

- GC-MS : Effective for purity assessment and structural confirmation by comparing fragmentation patterns with reference libraries (e.g., Wiley/NIST). Retention indices and mass spectra should align with known methyl ester analogs .

- NMR : H and C NMR resolve stereochemical and substituent effects. Key signals include the methoxy group (~δ 3.7 ppm) and furan ring protons (δ 6.2–7.4 ppm) .

- IR Spectroscopy : Confirms ester carbonyl (~1740 cm) and hydroxyl groups (broad ~3400 cm if unprotected) .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes in the synthesis of (Ar)-α-hydroxy-2-furanacetic acid methyl ester?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantiomeric excess. For example, chiral catalysts (e.g., BINOL-derived phosphoric acids) can be simulated to assess their interaction with the furanacetic acid intermediate .

- Data Contradiction Analysis : Discrepancies between predicted and experimental ee values may arise from solvent effects or catalyst decomposition. Validate models with kinetic isotopic effect (KIE) studies or in situ IR monitoring .

Q. What strategies resolve discrepancies in reported catalytic efficiencies for asymmetric hydroxylation of 2-furanacetic acid derivatives?

- Methodological Answer :

- Control Experiments : Test catalyst stability under reaction conditions (e.g., via P NMR for phosphine-based catalysts).

- Isotopic Labeling : Use O-labeled reagents to trace hydroxylation pathways and distinguish between radical vs. ionic mechanisms.

- Cross-Study Comparison : Reconcile divergent data by standardizing substrate purity metrics (e.g., HPLC area%) and reaction scales (micro vs. bulk) .

Q. How does the electronic nature of aryl substituents (Ar) influence the stability and reactivity of (Ar)-α-hydroxy-2-furanacetic acid methyl ester?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., ester hydrolysis kinetics). Electron-withdrawing groups (e.g., -NO) increase electrophilicity of the carbonyl, accelerating nucleophilic attacks.

- Thermogravimetric Analysis (TGA) : Assess thermal stability; bulky substituents (e.g., -CF) may enhance decomposition temperatures .

Q. What protocols validate the biological activity of (Ar)-α-hydroxy-2-furanacetic acid methyl ester derivatives in anti-inflammatory assays?

- Methodological Answer :

- In Vitro Models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.

- Dose-Response Curves : Compare IC values with reference inhibitors (e.g., dexamethasone).

- Metabolic Stability : Incubate compounds with liver microsomes to assess esterase-mediated hydrolysis, which may reduce bioactivity .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to address conflicting solubility data for (Ar)-α-hydroxy-2-furanacetic acid methyl ester in polar vs. nonpolar solvents?

- Methodological Answer :

- Phase Solubility Studies : Measure solubility in solvent mixtures (e.g., DMSO/water, ethanol/hexane) using UV-Vis spectroscopy.

- Molecular Dynamics Simulations : Model solvation shells to explain anomalous solubility in aprotic solvents .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.